molecular formula C19H22N4O4S B11063709 1-[6-(3,4-Dimethoxyphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone

1-[6-(3,4-Dimethoxyphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone

Cat. No.: B11063709
M. Wt: 402.5 g/mol
InChI Key: CDRTXQFIBGJDGT-UHFFFAOYSA-N
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Description

1-[6-(3,4-Dimethoxyphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Chemical Reactions Analysis

1-[6-(3,4-Dimethoxyphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[6-(3,4-Dimethoxyphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(3,4-Dimethoxyphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone involves its interaction with specific molecular targets. The compound’s triazole and thiadiazine rings allow it to form hydrogen bonds with target molecules, enhancing its binding affinity . This interaction can inhibit enzyme activity or disrupt cellular processes, leading to its therapeutic effects .

Comparison with Similar Compounds

1-[6-(3,4-Dimethoxyphenyl)-3-methyl-5-propionyl-5H-[1,2,4]triazolo[3,4-B][1,3,4]thiadiazin-7-YL]-1-propanone can be compared with other triazolothiadiazine derivatives:

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

1-[6-(3,4-dimethoxyphenyl)-3-methyl-5-propanoyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]propan-1-one

InChI

InChI=1S/C19H22N4O4S/c1-6-13(24)18-17(12-8-9-14(26-4)15(10-12)27-5)23(16(25)7-2)22-11(3)20-21-19(22)28-18/h8-10H,6-7H2,1-5H3

InChI Key

CDRTXQFIBGJDGT-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(N(N2C(=NN=C2S1)C)C(=O)CC)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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